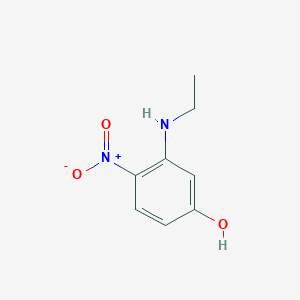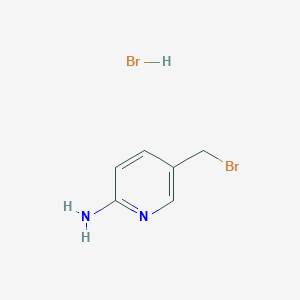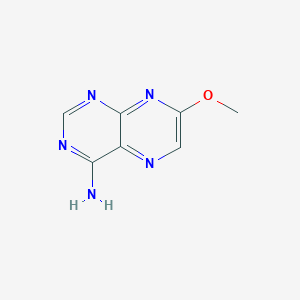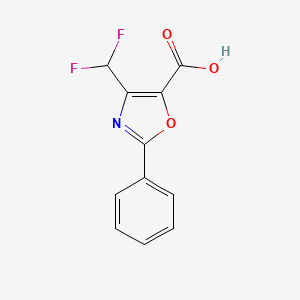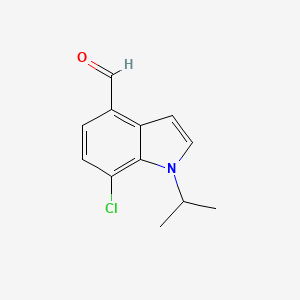
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde
Overview
Description
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, also known as CPI, is a synthetic, organic compound. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products. They have attracted increasing attention in recent years due to their various biologically vital properties . The synthesis of indole derivatives, including 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, involves novel methods that have attracted the attention of the chemical community .Chemical Reactions Analysis
While specific chemical reactions involving 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde are not mentioned in the searched resources, indole derivatives are known to be involved in various chemical reactions. For instance, they are used as precursors in the synthesis of active molecules .Scientific Research Applications
Antiviral Agents
Indole derivatives have been reported to exhibit significant antiviral activities. The structure of “7-chloro-1-isopropyl-1H-indole-4-carbaldehyde” can be modified to create compounds that inhibit the replication of various viruses. For instance, similar indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential for the compound to be used in the development of new antiviral medications.
Anti-inflammatory Applications
The indole nucleus is known to possess anti-inflammatory properties. By incorporating “7-chloro-1-isopropyl-1H-indole-4-carbaldehyde” into pharmacophores, researchers can develop new anti-inflammatory drugs. These could be particularly useful in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease .
Anticancer Research
Indole derivatives are being explored for their anticancer properties. “7-chloro-1-isopropyl-1H-indole-4-carbaldehyde” could serve as a scaffold for synthesizing new compounds that target cancer cells. The ability of indole compounds to bind with high affinity to multiple receptors makes them valuable in cancer treatment strategies .
Anti-HIV Activity
Compounds based on the indole structure have been studied for their anti-HIV properties. By synthesizing derivatives of “7-chloro-1-isopropyl-1H-indole-4-carbaldehyde,” researchers can explore their efficacy in inhibiting HIV-1 replication. Molecular docking studies of similar compounds have shown promise in this field .
Antioxidant Properties
The indole ring system has been associated with antioxidant activity. Derivatives of “7-chloro-1-isopropyl-1H-indole-4-carbaldehyde” could be investigated for their potential to protect cells from oxidative stress. This application could have implications in the prevention of diseases caused by free radicals .
Antimicrobial and Antitubercular Uses
Indole derivatives have shown effectiveness as antimicrobial and antitubercular agents. “7-chloro-1-isopropyl-1H-indole-4-carbaldehyde” could be utilized to develop new drugs that combat bacterial infections, including drug-resistant strains of tuberculosis .
Antidiabetic and Antimalarial Applications
Research has indicated that indole derivatives can be effective in treating diabetes and malaria. By leveraging the chemical structure of “7-chloro-1-isopropyl-1H-indole-4-carbaldehyde,” it may be possible to synthesize compounds that offer new therapeutic approaches for these conditions .
Anticholinesterase Activity
Indole compounds have been identified as potential anticholinesterase agents, which can be used in the treatment of Alzheimer’s disease and other cognitive disorders. The specific structure of “7-chloro-1-isopropyl-1H-indole-4-carbaldehyde” could be key in creating new drugs that inhibit cholinesterase, an enzyme associated with the progression of Alzheimer’s disease .
Future Directions
Indole derivatives, including 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The future directions could involve investigating novel synthesis methods, exploring various biological activities, and developing new therapeutic applications.
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, with downstream effects that could include changes in cell signaling, gene expression, and metabolic processes.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound could potentially influence a variety of cellular processes, from cell proliferation and differentiation to apoptosis and immune response.
properties
IUPAC Name |
7-chloro-1-propan-2-ylindole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)14-6-5-10-9(7-15)3-4-11(13)12(10)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJCXWWMJNQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC(=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



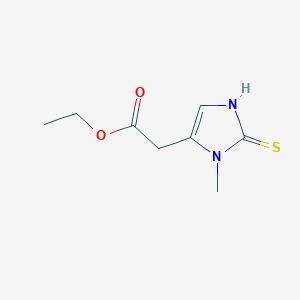
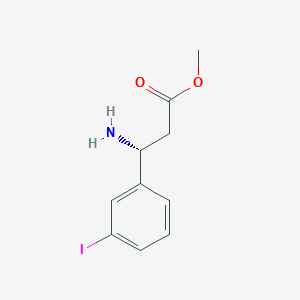

![2-Oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B1458976.png)
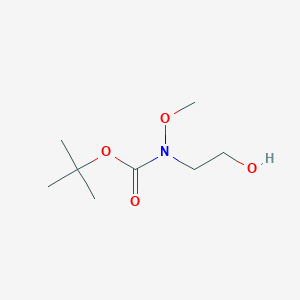
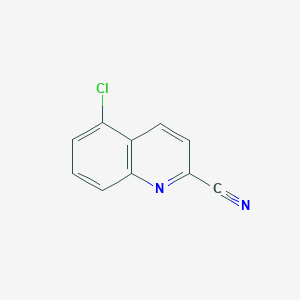
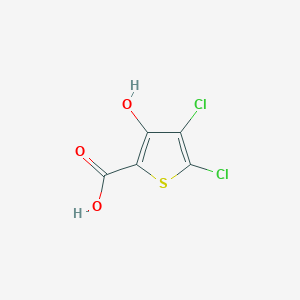
![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)
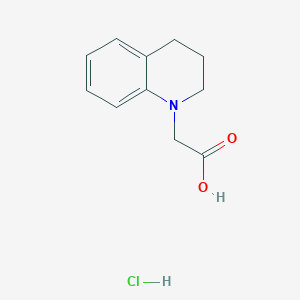
![Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B1458986.png)
